3-Chloropropanimidamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106492-71-1 |
|---|---|
Molecular Formula |
C3H7ClN2 |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
3-chloropropanimidamide |
InChI |
InChI=1S/C3H7ClN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
InChI Key |
ZHBRTGUYTVCERJ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(=N)N |
Canonical SMILES |
C(CCl)C(=N)N |
Synonyms |
3-CHLORO-PROPIONAMIDINE |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloropropanimidamide and Its Key Derivatives
Established Synthetic Routes to 3-Chloropropanimidamide
The preparation of this compound, often in its more stable hydrochloride salt form, can be achieved through several established chemical pathways. These routes primarily involve direct amidination techniques or the conversion of nitrile precursors.
Direct Amidination Approaches
Direct amidination methods offer a straightforward approach to forming the imidamide functional group. While specific examples for this compound are not extensively detailed in the provided results, the general principles of amidine synthesis can be applied. These methods typically involve the reaction of an appropriate starting material with an aminating agent under specific conditions to yield the desired amidine.
Conversion Pathways from Propanenitrile Precursors
A predominant and well-documented method for synthesizing this compound hydrochloride involves the use of 3-chloropropionitrile (B165592) as a starting material. vulcanchem.comwikipedia.org This pathway is a cornerstone of industrial synthesis, valued for its efficiency and the availability of the precursor. wikipedia.org
The most common approach within this category is the Pinner reaction . scribd.comnumberanalytics.com This reaction involves treating the nitrile, 3-chloropropionitrile, with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride gas. numberanalytics.comgoogle.comorganic-chemistry.org This forms an intermediate imidic ester salt, also known as a Pinner salt. organic-chemistry.org Subsequent reaction of this intermediate with ammonia (B1221849) or an amine leads to the formation of the amidine. scribd.com The Pinner reaction is often favored for large-scale synthesis due to the low cost of the reagents involved. scribd.com
The general steps of the Pinner reaction for this compound are:
Protonation of the Nitrile: The nitrile group of 3-chloropropionitrile is protonated by the acid catalyst, which increases its electrophilicity. numberanalytics.comnumberanalytics.com
Nucleophilic Attack by Alcohol: An alcohol molecule attacks the protonated nitrile, forming a tetrahedral intermediate. numberanalytics.com
Formation of the Imidate Ester: The intermediate then forms the imidate ester. numberanalytics.com
Amination: The imidate ester is subsequently reacted with ammonia to produce this compound.
The reaction is typically conducted in an anhydrous solvent like chloroform, ether, or dioxane to prevent the hydrolysis of the imidate intermediate. google.com
Synthesis of N-Sulfamoyl-3-chloropropanimidamide
A key derivative of this compound is N-Sulfamoyl-3-chloropropanimidamide, a crucial intermediate in the synthesis of the anti-ulcer agent famotidine. googleapis.com
Reaction Conditions for N-(aminosulfonyl)-3-chloropropanimidamide Synthesis
The synthesis of N-(aminosulfonyl)-3-chloropropanimidamide hydrochloride is typically achieved by reacting 3-chloropropionitrile with sulfamide (B24259) in the presence of hydrogen chloride gas. googleapis.comprepchem.com The reaction is often carried out in a suspension, with 3-chloropropionitrile itself acting as the solvent. prepchem.com
A described method involves stirring a suspension of sulfamide in 3-chloropropionitrile while introducing hydrogen chloride gas. prepchem.com The reaction mixture is then cooled, diluted with a non-polar solvent like dry ethyl ether, and the resulting product is filtered, washed, and dried. prepchem.com
An alternative approach involves the use of an oxonium hydrochloride, such as 1,4-dioxane (B91453) hydrochloride, in a closed system under pressure. googleapis.com This method is reported to have advantages over the open system involving a continuous flow of hydrogen chloride. googleapis.com
Optimization of Reaction Parameters and Yields
Optimizing the synthesis of N-Sulfamoyl-3-chloropropanimidamide is crucial for industrial applications to maximize yield and purity. One patented method describes a process for preparing N-sulfamyl-propionamidine derivatives by reacting 3-substituted-propionitriles with an oxonium hydrochloride, like that of 1,4-dioxane, in the presence of sulfamide. googleapis.com This reaction is conducted in a closed system at pressures between 0.5 kg/cm ² and 4.0 kg/cm ². googleapis.com This approach aims to overcome the drawbacks of open systems, such as the loss of hydrogen chloride. googleapis.com
The use of silylated sulfamides, such as N,N'-bis-trimethylsilylsulfamide, has also been explored. googleapis.com These reagents can generate sulfamide in situ upon reaction with the oxonium hydrochloride. googleapis.com A reported example using this methodology yielded the target compound with a melting point of 167°-169°C and a yield of 80%. googleapis.com
Advanced Synthetic Techniques for this compound Production
While traditional batch methods are common, modern synthetic chemistry is increasingly moving towards advanced techniques that offer better control, safety, and efficiency. For the production of compounds like this compound and its derivatives, these can include:
Continuous Flow Chemistry: This technique involves pumping reagents through a reactor in a continuous stream. nih.gov For reactions that are highly exothermic or involve hazardous reagents, flow chemistry offers significant safety advantages by minimizing the reaction volume at any given time. rsc.org The synthesis of sulfonyl chlorides, a related functional group, has been successfully optimized using continuous flow protocols, suggesting its applicability to the synthesis of N-Sulfamoyl-3-chloropropanimidamide. rsc.org
Process Analytical Technology (PAT): The integration of real-time analytical tools (like NMR, UV/Vis, IR, and UHPLC) into the synthesis process allows for continuous monitoring of reaction progress. nih.gov This data-driven approach enables precise control over reaction parameters to optimize yield and minimize impurities. nih.gov
Catalytic Methods: The development of novel catalysts can lead to more efficient and selective synthetic routes. For instance, copper(I) catalyzed methods have been developed for the selective synthesis of N-sulfonyl and N-sulfamoyltriazoles, indicating the potential for catalytic approaches in related amidine syntheses. rsc.org
These advanced techniques hold the promise of making the synthesis of this compound and its derivatives more sustainable, safer, and economically viable.
Application of Flow Chemistry in Imidamide Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comseqens.com The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, enabling reactions to be run under conditions that might be hazardous in traditional batch setups. seqens.comcam.ac.uk This methodology has been increasingly applied in pharmaceutical synthesis for the production of active pharmaceutical ingredients (APIs). sioc-journal.cn
While specific literature detailing the flow synthesis of this compound is limited, the principles and successes in the synthesis of related heterocyclic compounds, such as imidazolines, demonstrate the potential of this technology. For instance, the synthesis of 2-aryl-4,5-dihydro-1H-imidazoline has been successfully demonstrated in a continuous-flow microreactor. sioc-journal.cn The advantages observed, such as reduced reaction times and improved yields, suggest that a similar approach could be highly beneficial for the synthesis of this compound, which is often prepared from 3-chloropropionitrile. vulcanchem.comprepchem.com
A hypothetical flow process for this compound could involve the continuous feeding of 3-chloropropionitrile and a reagent like hydrogen chloride or ammonia through a heated microreactor, potentially containing a solid-supported catalyst or reagent to facilitate the transformation into the imidamide. This would allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and safer handling of reactive intermediates.
Table 1: Illustrative Flow Chemistry Conditions for Synthesis of an Imidazoline Derivative
| Product | Catalyst | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aryl-4,5-dihydro-1H-imidazoline | CuCN-TsOH | Toluene | 120 | 20 min | 85-95 | sioc-journal.cn |
This table illustrates the conditions for a related compound, highlighting the potential parameters for a flow synthesis of imidamides.
The adoption of flow chemistry for imidamide synthesis could lead to more sustainable and cost-effective manufacturing processes, minimizing waste and energy consumption while maximizing productivity and safety. seqens.com
Catalytic Methodologies for Selective Bond Formation
Catalytic methods are paramount in modern organic synthesis for their ability to promote reactions with high efficiency and selectivity, often under mild conditions. For imidamides, catalytic reactions primarily focus on the functionalization of the core structure through the activation of C-H bonds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Rhodium(III)-catalyzed C-H activation and annulation of imidamides have emerged as a powerful tool for constructing complex heterocyclic scaffolds. organic-chemistry.orgresearchgate.net In these reactions, the imidamide group acts as a directing group, guiding the metal catalyst to a specific C-H bond for cleavage and subsequent coupling with a reaction partner. This strategy has been employed to synthesize a variety of important structures, including indoles and quinolines. organic-chemistry.orgresearchgate.net For example, the reaction of an imidamide with an α-diazo β-ketoester, catalyzed by a rhodium complex, leads to the formation of N-unprotected indoles through a cascade of C-H activation, C-C/C-N bond cleavage, and cyclization. organic-chemistry.org
Copper catalysts have also been utilized in the synthesis of heterocycles starting from imidamides. For instance, a copper-catalyzed reaction between imidamides and carboxylic acids can produce substituted imidazoles. rsc.org These methodologies showcase the versatility of the imidamide functional group as a synthon in catalytic transformations.
Table 2: Examples of Catalytic Bond Formation with Imidamide Substrates
| Catalyst System | Imidamide Type | Coupling Partner | Bond(s) Formed | Product Type | Reference |
|---|---|---|---|---|---|
| [RhCp*Cl2]2 / CsOAc | Aromatic Imidamide | α-Diazo β-ketoester | C-C, C-N | N-Unprotected Indole | organic-chemistry.org |
| [Cp*RhCl2]2 / CsOAc | N-Phenylacetimidamide | Cyclopropanol | C-C, C-N | 2-Substituted Quinoline | researchgate.net |
| Copper Catalyst | General Imidamide | Carboxylic Acid | C-N, C-C | Substituted Imidazole | rsc.org |
| Rh(III) Catalyst | Imidamide | N-Hydroxycarbamate | C-N | 2-Alkylbenzimidazole | semanticscholar.orgresearchgate.net |
This table summarizes various catalytic methodologies that utilize imidamides for the synthesis of complex heterocyclic molecules.
These catalytic approaches are highly valuable as they provide atom-economical routes to complex molecules that are important in medicinal chemistry and materials science. The principles of these reactions could be extended to derivatives of this compound to generate novel and functionalized molecules.
Stereoselective Synthesis of Chiral this compound Analogs
Stereoselective synthesis, the ability to selectively produce a single stereoisomer of a chiral molecule, is of utmost importance in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities. While there is no specific literature on the stereoselective synthesis of chiral this compound analogs, established principles of asymmetric synthesis can be applied to devise potential strategies. ethz.ch
The synthesis of chiral analogs of this compound would require the introduction of one or more stereocenters into the molecule. This can be achieved through several key strategies:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. ethz.ch For example, one could start with a chiral, enantiopure 3-chloropropionitrile derivative, where a substituent at the 2-position or 3-position creates a chiral center. Subsequent conversion to the imidamide would preserve this stereochemistry.
Chiral Auxiliaries: An enantiopure auxiliary can be temporarily attached to an achiral precursor. ethz.ch This auxiliary directs a subsequent stereoselective reaction, such as an alkylation or addition, to create a new stereocenter with a specific configuration. After the desired stereocenter is installed, the auxiliary is removed.
Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, an asymmetric hydrogenation or alkylation of a suitable unsaturated precursor to this compound could install a stereocenter with high enantioselectivity. Organocatalysis, which uses small chiral organic molecules as catalysts, has become a powerful tool for such transformations. The development of solid-supported heterogeneous chiral catalysts is also a promising area for creating more sustainable and recyclable catalytic systems. google.com
The synthesis of chiral saturated heterocycles, such as pyrrolidines, through palladium-catalyzed reactions provides a relevant example of how stereocenters can be controlled during ring formation. nih.gov Similar strategies could be envisioned for creating chiral cyclic analogs derived from this compound. The development of such stereoselective routes would be a significant advancement, enabling the exploration of the therapeutic potential of specific stereoisomers of this compound derivatives.
Chemical Reactivity and Mechanistic Investigations of 3 Chloropropanimidamide
Reactivity of the Imidamide Functional Group in 3-Chloropropanimidamide
The imidamide functional group, a type of amidine, is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. vulcanchem.com This arrangement confers a unique electronic and reactive profile to this part of the molecule.
The reactivity of the imidamide moiety is dual in nature, featuring both an electrophilic carbon center and nucleophilic nitrogen atoms.
Electrophilic Amidine Carbon: The carbon atom of the C(=N)N structure is inherently electrophilic. This is due to the electron-withdrawing inductive effects of the two electronegative nitrogen atoms bonded to it. This electron deficiency makes the carbon atom susceptible to attack by nucleophiles. The electrophilicity of this carbon can be compared to that of carbonyl carbons in other functional groups, with its reactivity influenced by the electronic properties of its substituents. saskoer.ca
Nucleophilic Nitrogen Atoms: Conversely, the nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. masterorganicchemistry.com They can donate this electron pair to an electrophile, initiating a chemical reaction. allen.in The nucleophilicity is generally greater at the sp²-hybridized imino nitrogen (=NH) compared to the sp³-hybridized amino nitrogen (-NH₂). However, since this compound is often supplied as a hydrochloride salt, the nitrogen atoms are protonated. vulcanchem.com This protonation significantly reduces their nucleophilicity, as the lone pairs are engaged in bonding with a proton.
Table 1: General Nucleophilicity Trends Relevant to the Imidamide Moiety This table provides a general comparison of nucleophilicity. Specific reactivity depends on solvent, sterics, and other factors.
| Nucleophile Type | Example | Relative Nucleophilicity | Rationale |
|---|---|---|---|
| Anionic Sulfur | Thiolate (RS⁻) | Very High | High polarizability and negative charge. youtube.com |
| Neutral Sulfur | Thiol (RSH) | High | More nucleophilic than corresponding alcohols. msu.edu |
| Neutral Nitrogen | Amine (RNH₂) | Moderate to High | Lone pair availability; less basic than alkoxides but often more nucleophilic. masterorganicchemistry.com |
| Neutral Oxygen | Alcohol (ROH) | Low to Moderate | Less nucleophilic than amines or thiols. msu.edu |
| Protonated Nitrogen | Ammonium (RNH₃⁺) | Very Low | Lone pair is unavailable for donation. |
Amidines, including the imidamide group of this compound, exist in a state of dynamic equilibrium involving tautomers and protonated forms.
Tautomerism: Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. nih.gov For the imidamide group, this involves the shift of a proton between the two nitrogen atoms. This rapid interconversion means the molecule exists as a mixture of these forms, although one tautomer may be more stable and thus predominate.
Protonation Equilibria: In acidic conditions, the imidamide group can be protonated. The most likely site for protonation is the sp²-hybridized imino nitrogen. ias.ac.in The resulting cation is stabilized by resonance, as the positive charge can be delocalized across the N-C-N system. This delocalization enhances the stability of the protonated form. The equilibrium between the neutral and protonated states is dependent on the pH of the solution. meihonglab.com
Reactivity of the Chloropropyl Side Chain
The 3-chloropropyl portion of the molecule consists of a three-carbon chain with a terminal chlorine atom. This primary alkyl halide is a key site for reactions that form new carbon-heteroatom or carbon-carbon bonds.
The carbon atom bonded to the chlorine is electrophilic and is a prime target for nucleophilic attack, primarily via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
General Sₙ2 Reactivity: As a primary alkyl halide, the chloropropyl group readily undergoes Sₙ2 reactions. masterorganicchemistry.com This involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the chloride ion, which is a good leaving group.
Reactivity with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are particularly potent nucleophiles for attacking alkyl halides. youtube.commsu.edu The reaction of this compound with a thiol results in the formation of a thioether linkage, displacing the chloride ion. nih.gov This type of thiol-disulfide exchange and substitution is a fundamental reaction in biochemistry and organic synthesis. researchgate.net The high nucleophilicity of sulfur makes this reaction efficient. msu.edu
In the presence of a base, this compound can undergo an elimination reaction to form an alkene (olefinic) product. This reaction pathway competes with nucleophilic substitution.
E2 Mechanism: The most common pathway for a primary alkyl halide like this is the E2 (bimolecular elimination) mechanism. chemguide.co.uk This concerted, one-step reaction requires a base to abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine. saskoer.ca Simultaneously, the C-Cl bond breaks, and a double bond forms between the alpha and beta carbons. libretexts.org
Competition with Substitution: Whether substitution or elimination is the major pathway depends on several factors. chemguide.co.uk Strong, sterically hindered bases favor elimination, whereas less hindered, good nucleophiles tend to favor substitution. Higher temperatures and the use of alcoholic solvents (like ethanol) also promote elimination over substitution, which is favored by water. chemguide.co.uk
Table 2: Conditions Favoring Substitution (Sₙ2) vs. Elimination (E2) for a Primary Alkyl Halide
| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |
|---|---|---|
| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, RS⁻, CN⁻) | Strong, bulky base (e.g., t-BuO⁻) |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) or aqueous solvents chemguide.co.uk | Less polar, alcoholic solvents (e.g., Ethanol) chemguide.co.uk |
| Temperature | Lower temperatures | Higher temperatures |
Mechanistic Studies of Key Transformation Reactions Involving this compound
The dual reactivity of this compound makes it a valuable building block in multi-step syntheses. Mechanistic understanding of its key reactions is crucial for controlling reaction outcomes. One of the most significant applications is its role as a key intermediate in the synthesis of the drug Famotidine. vulcanchem.com
The mechanism for the reaction of this compound with a nucleophile, such as a thiol, follows the Sₙ2 pathway. The sulfur atom of the thiol attacks the carbon atom bonded to chlorine. This occurs in a single, concerted step where the C-S bond forms as the C-Cl bond breaks.
In contrast, the E2 elimination mechanism involves a base abstracting a beta-proton. This initiates a cascade of electron movement: the C-H bond electrons form the new π bond, and the C-Cl bond electrons depart with the chloride ion. chemguide.co.uk These distinct mechanisms allow for the selective formation of different products by carefully choosing the reagents and reaction conditions.
Photochemical and Radical Reaction Pathways
Direct research on the photochemical and radical reaction pathways of this compound is not extensively documented in publicly available scientific literature. However, insights into its potential reactivity can be inferred from studies on structurally related compounds, particularly the pharmaceutical agent Famotidine, which incorporates the this compound moiety in its synthesis. Additionally, general principles of photochemistry and radical chemistry of chloroalkanes and alkylamines provide a framework for postulating plausible reaction mechanisms.
Photochemical reactions are initiated by the absorption of light, which can lead to the homolytic cleavage of weak bonds to form radical intermediates. chemtube3d.com Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. chemtube3d.com
While this compound itself may be relatively stable to direct photolysis, its degradation can be initiated in the presence of radical-generating species, such as those produced during advanced oxidation processes. researchgate.nettandfonline.com For instance, studies on the degradation of Famotidine have shown that while it is resistant to direct photolysis, its decomposition is significantly enhanced in the presence of hydrogen peroxide (H₂O₂) and UV light, a process known to generate highly reactive hydroxyl radicals (•OH). researchgate.nettandfonline.com This suggests that this compound would likely undergo degradation through radical-mediated pathways.
The primary site for photochemical or radical-initiated reaction in this compound is expected to be the carbon-chlorine (C-Cl) bond, which is susceptible to homolytic cleavage upon UV irradiation, a common reaction for chloroalkanes. chemtube3d.com This would lead to the formation of a chlorine radical (Cl•) and a 3-amidinopropyl radical.
Plausible Photochemical and Radical Reaction Pathways:
Initiation: Homolytic cleavage of the C-Cl bond upon absorption of UV light or reaction with an initiating radical (e.g., •OH).
Cl-CH₂CH₂C(=NH)NH₂ + hν → •CH₂CH₂C(=NH)NH₂ + Cl•
Cl-CH₂CH₂C(=NH)NH₂ + •OH → •CH(Cl)CH₂C(=NH)NH₂ + H₂O or Cl-CH₂CH(•)C(=NH)NH₂ + H₂O (Hydrogen abstraction)
Propagation: The resulting carbon-centered radical can undergo several reactions.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form propanimidamide (B3024157) and a new radical.
Radical Cyclization: Intramolecular cyclization could potentially occur, particularly if the radical is formed at the carbon adjacent to the amidine group, though this is less likely for a primary radical. nih.gov
Reaction with Oxygen: In the presence of oxygen, the carbon-centered radical can form a peroxyl radical, leading to further oxidation products.
Termination: The reaction chain is terminated by the combination of two radical species.
2 •CH₂CH₂C(=NH)NH₂ → H₂N(HN=)CCH₂CH₂CH₂CH₂C(=NH)NH₂
•CH₂CH₂C(=NH)NH₂ + Cl• → ClCH₂CH₂C(=NH)NH₂
Kinetic Data from Analogous Compound (Famotidine):
The degradation kinetics of Famotidine in the presence of UV light and H₂O₂ have been studied, providing a model for the potential reactivity of this compound under similar conditions. The degradation of Famotidine was found to follow pseudo-first-order kinetics. researchgate.nettandfonline.com
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Direct Photolysis (pH 8-9) | 3.7 x 10⁻³ min⁻¹ | ~3 hours 7 minutes | researchgate.nettandfonline.com |
| UV/H₂O₂ (acidic) | 5.1 x 10⁻³ min⁻¹ | Not specified | researchgate.nettandfonline.com |
| UV/H₂O₂ (basic) | 3.7 x 10⁻³ min⁻¹ | Not specified | researchgate.nettandfonline.com |
| Photo-Fenton | Second-order kinetics | Not applicable | researchgate.nettandfonline.com |
This interactive table summarizes the kinetic data for the degradation of Famotidine under various photochemical conditions.
The enhanced degradation in the presence of H₂O₂ and the Fenton reagent (Fe²⁺/H₂O₂) strongly indicates a radical-mediated process, likely involving the highly reactive hydroxyl radical. researchgate.nettandfonline.com The photo-Fenton process, which combines UV light with the Fenton reagent, was found to be the most efficient method for Famotidine removal, further supporting the role of radical species in the degradation pathway. researchgate.net
Advanced Derivatives and Structure Activity Relationships of 3 Chloropropanimidamide Analogs
N-Substituted Derivatives of 3-Chloropropanimidamide
The nitrogen atoms of the imidamide group are primary targets for substitution, allowing for the introduction of a wide array of functional groups. This can significantly alter the molecule's electronic properties, lipophilicity, and steric profile.
A key derivative is N-Sulfamoyl-3-chloropropanimidamide, which incorporates a sulfamoyl group (-SO₂NH₂) onto one of the imidamide nitrogens. This compound, also known as N-(Aminosulfonyl)-3-chloropropanimidamide, is typically prepared and handled as its monohydrochloride salt. nih.gov
Synthesis: The synthesis of related amino acid-derived sulfonamides often involves the nucleophilic attack of an amino group on an activated sulfonyl species, such as a sulfonyl chloride, in a basic medium. researchgate.net A plausible route for N-Sulfamoyl-3-chloropropanimidamide could involve the reaction of this compound with sulfamoyl chloride or a related reagent. Benzoylation, a process of adding a benzoyl group, is another relevant technique used to protect amino functional groups in sulfonamides during synthesis. medcraveonline.com
Characterization: The resulting compound, N-Sulphamyl-3-chloropropionamidine hydrochloride, is identified by its unique chemical and physical properties. nih.gov Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups like N-H, C=N, and S=O bonds, and mass spectrometry to determine the molecular weight and formula. medcraveonline.com
Table 1: Physicochemical Properties of N-Sulphamyl-3-chloropropionamidine hydrochloride nih.gov
| Property | Value |
| IUPAC Name | 3-chloro-N'-sulfamoylpropanimidamide;hydrochloride |
| Molecular Formula | C₃H₉Cl₂N₃O₂S |
| Molecular Weight | 222.09 g/mol |
| InChIKey | IVLQMIVEODCGLH-UHFFFAOYSA-N |
| CAS Number | 106649-95-0 |
Beyond the sulfamoyl group, the imidamide nitrogen can be substituted with various alkyl and aryl groups. libretexts.org These substitutions are categorized based on the number of organic groups attached to the nitrogen, classifying them as primary (1°), secondary (2°), or tertiary (3°) amines. fiveable.me The IUPAC nomenclature for such compounds names the largest alkyl chain as the parent and designates other substituents with an "N-" prefix to indicate their attachment to the nitrogen. libretexts.orgiitk.ac.in
Synthetic Strategies:
N-Alkylation: The introduction of N-alkyl groups can be achieved through reactions with alkyl halides.
N-Arylation: For introducing aryl substituents, modern cross-coupling methods are often employed. Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, and copper-mediated reactions, such as the Ullmann-type and Chan-Lam-type arylations, are standard procedures for forming N-aryl bonds. nih.gov While these methods are broadly applicable, their success with complex molecules containing multiple functional groups may require careful optimization. nih.gov
The choice of substituent can dramatically influence the derivative's properties. For instance, SAR studies on other chemical series have shown that introducing electron-donating groups can enhance biological activity. nih.gov
Table 2: Potential N-Substituents for this compound and Their Potential Effects
| Substituent Type | Example Group | Potential Synthetic Method | Expected Influence on Properties |
| N-Alkyl | N-Methyl, N-Ethyl | Reaction with alkyl halide | Increases lipophilicity, modifies steric bulk |
| N-Aryl | N-Phenyl, N-Tolyl | Buchwald-Hartwig or Chan-Lam coupling nih.gov | Introduces aromatic system, alters electronic distribution |
| N-Acyl | N-Benzoyl | Reaction with acyl chloride | Increases stability, introduces carbonyl group medcraveonline.com |
| N-Heteroaryl | N-Pyridyl | Cross-coupling reactions | Introduces basic or acidic centers, potential for H-bonding |
Exploration of Variations in the Chloropropyl Chain
SAR studies on other compounds, such as thiourea (B124793) derivatives, have shown that increasing the length of an alkyl spacer can lead to an increase in lipophilicity and biological potency. mdpi.com Similar principles can be applied to this compound analogs.
Potential Modifications:
Chain Length: Shortening the chain to a chloroethyl or lengthening it to a chlorobutyl group would alter the distance between the reactive centers and influence intramolecular interactions.
Branching: Introducing methyl or other alkyl groups on the propyl chain would increase steric hindrance around the electrophilic carbon, potentially slowing the rate of nucleophilic substitution reactions.
Halogen Substitution: Replacing chlorine with bromine or iodine would change the leaving group ability, with the C-I bond being weaker and more reactive than the C-Cl bond.
Conjugate Systems and Adduct Formation with this compound
The imidamide functional group, with its lone pair of electrons on the nitrogen, can act as a nucleophile. This allows this compound and its derivatives to participate in addition reactions, forming larger conjugate systems or adducts. One important class of such reactions is the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org
A proposed reaction could involve the nucleophilic attack of the imidamide nitrogen onto an activated alkene (e.g., an enone), leading to the formation of a new carbon-nitrogen bond and a larger, more complex molecular adduct. The efficiency and stereoselectivity of such reactions can often be controlled by using chiral catalysts or auxiliaries. beilstein-journals.org
Conformational Analysis and Stereochemical Influences on Reactivity
The three-dimensional arrangement of atoms (stereochemistry) and the different spatial orientations a molecule can adopt through bond rotation (conformations) are crucial in determining its reactivity. windows.netnumberanalytics.com Conformational analysis studies the energy associated with different conformers to identify the most stable, and therefore most populated, arrangements. curlyarrows.com
Key Factors in Conformational Stability:
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones.
Steric Strain: Repulsive interactions that occur when atoms or groups are forced too close to one another.
Electronic Effects: Interactions like hyperconjugation or dipole-dipole forces can stabilize or destabilize certain conformations. curlyarrows.com
Applications of 3 Chloropropanimidamide in Contemporary Organic Synthesis
3-Chloropropanimidamide as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that holds significant potential as a versatile building block in modern organic synthesis. Its structure, featuring both a reactive chloroalkyl chain and a nucleophilic imidamide group, allows for a variety of chemical transformations. This dual reactivity makes it a valuable precursor for constructing more complex molecular architectures, particularly those containing nitrogen.
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of biologically active compounds, including a majority of pharmaceuticals approved by the FDA. mdpi.com The synthesis of these ring systems is a central goal in medicinal chemistry. Molecules like this compound are valuable starting materials for creating these structures due to the presence of multiple reactive centers that can participate in cyclization reactions.
The 3-chloropropyl group provides an electrophilic site susceptible to nucleophilic substitution, while the imidamide moiety offers nucleophilic nitrogen atoms. This intramolecular reactivity can be exploited to form various heterocyclic rings. For instance, the imidamide nitrogen can act as an internal nucleophile, displacing the chloride to form saturated three-, four-, five-, or six-membered nitrogen-containing rings, which are common motifs in natural products and drugs. beilstein-journals.orgresearchgate.net Furthermore, the imidamide group can react with external reagents to build larger heterocyclic systems. This versatility allows for its potential use in constructing a diverse range of heterocyclic frameworks, such as pyrroles, imidazoles, pyrimidines, and triazoles, which are known to exhibit a wide spectrum of biological activities. mdpi.comnih.govnih.gov
Intermediate in the Production of Pharmaceutical Precursors (e.g., Famotidine)
One of the most significant applications of a this compound derivative is in the synthesis of Famotidine, a potent histamine (B1213489) H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease. ncats.io A closely related compound, N-Sulphamyl-3-chloropropionamidine hydrochloride, serves as a key intermediate in the industrial production of Famotidine. nih.gov
This intermediate is synthesized from 3-chloropropionitrile (B165592) and sulfamide (B24259) in the presence of an acid. chemicalbook.com The resulting N-Sulphamyl-3-chloropropionamidine hydrochloride contains the essential structural framework that is further elaborated to produce the final active pharmaceutical ingredient. Its precise structure and purity are critical for the efficacy and safety of the resulting drug.
| Property | Value |
|---|---|
| CAS Number | 106649-95-0 |
| Molecular Formula | C3H9Cl2N3O2S |
| Molecular Weight | 222.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 140-145°C |
Utilization in Polymer Chemistry and Materials Science (as a monomer or cross-linking agent)
In polymer chemistry and materials science, molecules that can link polymer chains together, known as cross-linking agents, are essential for modifying the properties of materials, leading to increased strength, stability, and rigidity. thermofisher.com this compound possesses two distinct reactive sites: the imidamide group and the terminal chloro group. This bifunctionality makes it a theoretical candidate for use as a cross-linking agent or a specialized monomer.
The primary amines of the imidamide group can react with specific functional groups on polymer chains, such as NHS esters or imidoesters, to form stable bonds. thermofisher.com Concurrently, the chloroalkyl group can undergo nucleophilic substitution reactions with other functional groups, such as sulfhydryls, to create a covalent link. thermofisher.com This dual reactivity would allow this compound to bridge two different polymer chains, effectively creating a cross-linked network. While amidine-based cross-linkers are not as common as other chemistries, the principle of using bifunctional molecules to enhance material properties is well-established. thermofisher.comthermofisher.com
Ligand Design and Coordination Chemistry Applications of Imidamide Scaffolds
The imidamide functional group, also known as an amidine, is a powerful ligand in coordination chemistry. bohrium.com The N-C-N fragment of the imidamide scaffold can coordinate to metal ions in various ways, making it a versatile component in the design of metal complexes. bohrium.comresearchgate.net These complexes have applications in catalysis and materials science. researchgate.net
The imidamide ligand typically acts as a two-electron donor. bohrium.com Its coordination to a metal center can occur through several distinct bonding modes, which have been confirmed by X-ray crystallography. bohrium.com This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.
| Coordination Mode | Description |
|---|---|
| Monodentate | The ligand binds to the metal center through a single nitrogen atom. |
| Bidentate (Chelating) | Both nitrogen atoms of the N-C-N unit bind to the same metal center, forming a stable ring. |
| Bridging | The ligand links two different metal centers, with each nitrogen atom coordinating to a separate metal. |
The imidamide scaffold derived from this compound could be used to design ligands that incorporate an additional functional group (the chloroalkyl chain), which could then be used for further reactions, such as grafting the metal complex onto a surface or a polymer.
Role in Multi-component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly valued in organic chemistry for their efficiency and atom economy. nih.govacs.org Similarly, cascade reactions (also known as domino or tandem reactions) involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikiwand.com
The amidine structural motif is an excellent candidate for inclusion in MCRs due to its ability to be formed from various components and its own reactivity. nih.govacs.orgorganic-chemistry.org The structure of this compound, with its combination of nucleophilic nitrogens and an electrophilic carbon, makes it a suitable substrate for designing novel cascade processes. For example, an initial reaction at the imidamide group could be followed by an intramolecular cyclization involving the chloro group. nih.gov Such a sequence would allow for the rapid construction of complex heterocyclic molecules from simple starting materials, which is a key goal in modern drug discovery and materials science. d-nb.inforsc.org
Computational and Theoretical Chemistry Studies of 3 Chloropropanimidamide
Quantum Mechanical Investigations of Electronic Structure and Bonding in 3-Chloropropanimidamide
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule like this compound. These investigations would typically employ methods such as Density Functional Theory (DFT) or ab initio calculations to model the molecule's properties.
Key areas of investigation would include the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its capacity to accept electrons. The HOMO-LUMO gap is a significant parameter for assessing the molecule's kinetic stability.
Furthermore, an analysis of the electron density distribution would reveal the nature of the chemical bonds within this compound. This would involve quantifying the covalent and ionic character of the bonds and identifying regions of high or low electron density, which are indicative of potential sites for electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis could be utilized to provide a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Mechanical Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound was not found.
Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra can help in assigning the absorption bands observed in experimental IR spectra to particular molecular vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Hypothetical Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Protons adjacent to Cl: ~3.8, Protons adjacent to C=N: ~2.6, Amide protons: ~7.0, 8.5 |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbon: ~170, Carbon adjacent to Cl: ~45, Methylene carbon: ~35 |
| IR | Vibrational Frequency (cm⁻¹) | C=N stretch: ~1650, N-H stretch: ~3300-3500, C-Cl stretch: ~700 |
| UV-Vis | λmax (nm) | ~210 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound was not found.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) for a given reaction to identify the most likely reaction pathways.
By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational methods can be used to locate the geometry of the transition state, which represents the highest energy point along the reaction coordinate.
For instance, the hydrolysis or nucleophilic substitution reactions of this compound could be modeled to understand the underlying mechanisms and predict the reaction outcomes under different conditions.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.
MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its reactivity and interactions with other molecules. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions.
Development of Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Reactivity Relationships (QSAR) are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov While typically applied to a series of related compounds, the principles can be used to understand the reactivity of a single molecule like this compound in the context of similar compounds.
The development of a QSAR model would involve calculating a set of molecular descriptors for this compound and its analogues. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that relates these descriptors to the observed reactivity. Such models can be used to predict the reactivity of new, unsynthesized compounds. nih.govchalcogen.ro
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloropropanimidamide
Chromatographic Separation Techniques for Purity Profiling and Analysis
Chromatographic methods are indispensable for separating 3-Chloropropanimidamide from impurities and related substances. These techniques provide critical information on the compound's purity and are foundational for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like amidines. nih.govtandfonline.com The development of a robust HPLC method for this compound involves systematic optimization of several parameters to achieve efficient separation from potential impurities. thermofisher.com
Method Development Strategy: The development process typically starts with method scouting to select the appropriate column and mobile phase composition. thermofisher.comchromatographyonline.com For a polar and ionizable compound like this compound, which contains a basic amidine group, reversed-phase chromatography is a common choice. A C18 column is often selected as the stationary phase due to its versatility. nih.govjournaljpri.com
The mobile phase composition is critical for achieving good peak shape and resolution. A mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. ejgm.co.uk To improve the peak symmetry for the basic amidine moiety, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. tandfonline.com This suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase and ensures the analyte is in a single protonated state.
Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to separate compounds with a range of polarities and to ensure that late-eluting impurities are cleared from the column. chromatographyonline.com Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophore of the molecule.
Typical HPLC Method Parameters: Below is an example of a developed HPLC method suitable for the analysis of this compound.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.govresearchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape for the basic analyte. tandfonline.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the compound from the column. tandfonline.com |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. journaljpri.comejgm.co.uk |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. nih.gov |
| Detection | UV at 210 nm | Wavelength for detecting the amidine functional group. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for routine quality control. ejgm.co.ukresearchgate.net
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. etamu.eduwikipedia.org For halogenated compounds like this compound, GC offers high resolution, while MS provides definitive identification. helcom.fichromatographyonline.comusgs.gov
GC Method Considerations: The analysis of this compound by GC requires careful consideration of its thermal stability. While the chloroalkane portion is volatile, the polar amidine group can lead to peak tailing and potential degradation in the hot injection port or on the column. Therefore, optimizing the injection temperature and using a highly inert system is crucial. chromatographyonline.com
A common approach involves using a mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, which provides good selectivity for a range of compounds. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of analytes with different boiling points. researchgate.net
GC-MS for Definitive Identification: The coupling of GC with a mass spectrometer is the "gold standard" for the identification of unknown substances in a sample. wikipedia.org As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. epa.gov This is particularly useful for distinguishing this compound from isomers or other chlorinated impurities. helcom.firsc.org In some cases, derivatization of the polar amidine group may be performed to increase volatility and thermal stability, leading to improved chromatographic performance. nih.gov
Typical GC-MS Parameters:
| Parameter | Condition | Purpose |
| GC System | Gas chromatograph with a mass selective detector | Separates volatile compounds and provides mass-based identification. wikipedia.org |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas to carry the sample through the column. researchgate.net |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates components based on their boiling points and column interactions. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Quad Temp. | 150 °C | Optimized temperature for the mass analyzer. |
| Scan Range | m/z 35-350 | Covers the expected mass range of the parent compound and its fragments. |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. weebly.comwiley.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the propyl chain and the N-H protons of the amidine group. The protons on the carbon adjacent to the electron-withdrawing chlorine atom (C3) would appear at a lower field (higher ppm) compared to the protons at C2. The N-H protons of the amidine group are typically broad and their chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atom of the amidine group (C=N) has a characteristic chemical shift in the range of 150-165 ppm. The carbon atom bonded to the chlorine (C-Cl) will also have a distinct chemical shift, typically in the 40-50 ppm range.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. scielo.org.za
Predicted NMR Data for this compound (in DMSO-d₆):
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
| C1 (=NH)NH₂ | - | ~158 | Amidine carbon. |
| C2-H₂ | ~2.6 | ~35 | Triplet, adjacent to two CH₂ groups. |
| C3-H₂ | ~3.8 | ~42 | Triplet, adjacent to CH₂ and Cl, deshielded. |
| N-H | ~7.5 - 8.5 | - | Broad signals, exchangeable with D₂O. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern. savemyexams.com When analyzed by GC-MS using Electron Ionization (EI), this compound will produce a characteristic mass spectrum.
Molecular Ion Peak: The molecular ion (M⁺) peak will confirm the molecular weight of the compound. A key feature for chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of this compound will show two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2)⁺. rsc.org
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would include:
Loss of a chlorine radical (•Cl): This would result in a significant peak at [M-35]⁺ and a smaller one at [M-37]⁺.
Loss of HCl: A peak corresponding to [M-36]⁺ may be observed.
Alpha-cleavage: Cleavage of the C-C bonds in the propyl chain can lead to various fragment ions. libretexts.orgchemguide.co.uk For example, cleavage of the C2-C3 bond would generate fragments corresponding to [CH₂Cl]⁺ and [CH₂C(NH)NH₂]⁺.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Ion | Notes |
| 106 / 108 | [C₃H₇N₂Cl]⁺ | Molecular ion peaks (M⁺, M+2) in a ~3:1 ratio. |
| 71 | [C₃H₇N₂]⁺ | Loss of chlorine atom. |
| 57 | [C₂H₅N₂]⁺ | Fragment from cleavage of C2-C3 bond. |
| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation in a ~3:1 ratio. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. oxinst.comvscht.cz
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl functional groups. The N-H stretching vibrations of the amidine group typically appear as broad bands in the 3100-3500 cm⁻¹ region. utdallas.edu The C=N double bond stretch gives a strong absorption around 1650 cm⁻¹. The C-H stretching of the propyl chain will be observed just below 3000 cm⁻¹. libretexts.org The C-Cl stretching vibration appears in the fingerprint region, typically between 600 and 800 cm⁻¹. core.ac.uk
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H (Amidine) | Stretching | 3100 - 3500 | 3100 - 3500 | Medium-Strong, Broad (IR) |
| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 | Medium-Strong |
| C=N (Imine) | Stretching | ~1650 | ~1650 | Strong (IR), Medium (Raman) |
| N-H | Bending | ~1600 | ~1600 | Medium |
| C-N | Stretching | 1200 - 1350 | 1200 - 1350 | Medium |
| C-Cl | Stretching | 600 - 800 | 600 - 800 | Strong (IR) |
X-ray Crystallography for Single Crystal Structure Determination
The process begins with the growth of a high-quality single crystal of the target compound, which is often the most challenging step. wikipedia.org This crystal, typically larger than 0.1 mm in all dimensions, must be pure and possess a regular, unblemished internal structure. wikipedia.org The crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. anton-paar.comwikipedia.org The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract, producing a unique pattern of reflections. uol.de By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org
From this electron density map, a crystallographer can determine the precise coordinates of each atom in the molecule, leading to the elucidation of its complete structure. uol.de The key outputs of a single crystal structure determination include the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (which describes the crystal's symmetry), and detailed intramolecular data such as bond lengths and angles. anton-paar.comuol.de
While specific crystallographic data for this compound is not publicly available, the analysis of its hydrochloride salt, N-Sulphamyl-3-chloropropionamidine hydrochloride, would follow this methodology. ncats.ionih.gov The table below illustrates the typical parameters obtained from an X-ray crystallography experiment for a small organic molecule. arabjchem.orgmdpi.com
Table 1: Example of Crystallographic Data Obtained from SCXRD Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₃H₉Cl₂N₃O₂S |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 222.09 g/mol nih.gov |
| Crystal System | A classification of crystals based on their axial systems (e.g., monoclinic, triclinic). | Monoclinic mdpi.com |
| Space Group | A mathematical description of the symmetry of the crystal structure. | C2/c mdpi.com |
| Unit Cell Dimensions | a, b, c are the lengths of the unit cell edges. | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å mdpi.com |
| α, β, γ are the angles between the unit cell edges. | α = 90°, β = 93.115°, γ = 90° mdpi.com | |
| The volume of the unit cell. | 6894.2 ų mdpi.com | |
| Z | The number of formula units per unit cell. | 8 mdpi.com |
Development of Reference Standards and Impurity Profiling Methodologies
The quality and safety of any chemical substance are intrinsically linked to its purity. The development of a highly characterized reference standard and robust impurity profiling methods are therefore essential. rroij.combebpa.org
A primary reference standard is a substance shown through extensive analytical testing to be authentic and of high purity. casss.org It serves as a benchmark for routine quality control, enabling the accurate quantification of the compound and the identification of any impurities. The establishment of an in-house reference standard for this compound would involve its synthesis or purification to a very high degree, followed by comprehensive characterization to confirm its identity and purity. casss.org
Impurity profiling is the process of detecting, identifying, and quantifying any organic and inorganic impurities or residual solvents present in a substance. rroij.comnih.gov Impurities can arise from the manufacturing process (e.g., starting materials, intermediates, by-products) or from the degradation of the substance over time. rroij.com Given that this compound is a known impurity of the pharmaceutical Famotidine (as Famotidine Impurity 2), its own impurity profile is critical to understand. nih.gov
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. rroij.comnumberanalytics.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to detect and quantify impurities. numberanalytics.com Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structures of these impurities. rroij.comnih.gov Any recurring impurity present above a certain threshold (e.g., 0.1%) should be identified. rroij.com
Table 2: Methodologies for Impurity Profiling
| Impurity Type | Potential Source | Primary Analytical Technique(s) |
|---|---|---|
| Organic Impurities (Related Substances) | Starting materials, by-products, intermediates, degradation products. rroij.com | HPLC, LC-MS, GC-MS numberanalytics.comajpaonline.com |
| Inorganic Impurities | Reagents, catalysts, filter aids. | Inductively Coupled Plasma (ICP-MS/OES), Ion Chromatography |
| Residual Solvents | Use of solvents during synthesis and purification. | Gas Chromatography (GC) with Headspace analysis |
Validation Protocols for Analytical Methods
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. europa.eudemarcheiso17025.com Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. particle.dk The validation of a quantitative method, such as an HPLC assay for this compound, involves assessing several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. europa.eudemarcheiso17025.com
A validation protocol is a detailed plan that outlines the scope, parameters, and acceptance criteria for the validation study. demarcheiso17025.com For an HPLC method intended to quantify this compound and its impurities, the protocol would detail experiments to verify its accuracy, precision, specificity, linearity, range, and sensitivity. chromatographyonline.comglobalresearchonline.net
Accuracy is the closeness of the test results to the true value and is often assessed by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery. europa.eu
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day, inter-equipment variation). europa.eu
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. chromatographyonline.com
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. europa.eu
Range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net
Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Assessed as percent recovery of a known amount of analyte. | 98.0% - 102.0% recovery for assay; 80-120% for impurity quantification. chromatographyonline.com |
| Precision (Repeatability & Intermediate) | Expressed as Relative Standard Deviation (RSD) of a series of measurements. | RSD ≤ 2.0% for assay; RSD ≤ 10% for impurities at the quantitation limit. demarcheiso17025.com |
| Specificity | Demonstrates that the method is free from interference from other components. | Peak purity of analyte peak must pass; no co-elution at the analyte's retention time. |
| Linearity | Assessed by the coefficient of determination (r²). | r² ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% - 120% of the target concentration for assay. chromatographyonline.com |
| LOD | The lowest concentration at which the analyte can be detected. | Signal-to-Noise ratio of 3:1. globalresearchonline.net |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
Emerging Research Directions and Future Perspectives in 3 Chloropropanimidamide Chemistry
Integration of 3-Chloropropanimidamide Synthesis with Sustainable Chemical Processes
The synthesis of amidines and related compounds is traditionally reliant on methods that are often not aligned with the principles of green chemistry. ucl.ac.uk However, modern synthetic chemistry is increasingly focused on developing sustainable processes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. dst.gov.inresearchgate.net The integration of these principles into the synthesis of this compound is a critical area of future research.
A primary route to amidines is the Pinner reaction, which typically involves the reaction of a nitrile, such as 3-chloropropionitrile (B165592), with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.orgchemicalbook.com While effective, this method can generate significant waste. More sustainable, catalytic approaches are emerging for amidine synthesis. For instance, copper-catalyzed nucleophilic addition of amines to nitriles presents a more atom-economical alternative. mdpi.comresearchgate.net The development of heterogeneous catalysts for this transformation could further enhance sustainability by simplifying catalyst recovery and reuse.
Furthermore, process intensification through technologies like continuous flow chemistry offers a promising avenue for the sustainable production of this compound and its precursors. nih.govflinders.edu.audurham.ac.uk A continuous flow process for the synthesis of the related building block, 3-chloropropionyl chloride, has been shown to be a safer and more efficient alternative to batch production, achieving high conversion in minutes at mild conditions. nih.gov Adapting such flow methodologies for the synthesis of this compound could offer enhanced safety, improved heat and mass transfer, and reduced reactor footprints, all key tenets of green engineering. Enzymatic strategies, widely recognized for their green credentials in amide synthesis, could also be explored for the selective and efficient production of imidamide structures under mild conditions. nih.gov
| Synthetic Strategy | Key Features | Potential for Sustainability |
| Modified Pinner Reaction | Traditional route from 3-chloropropionitrile. wikipedia.org | Can be improved by using greener solvents and catalytic acid sources. |
| Copper-Catalyzed Amination | Direct addition of ammonia (B1221849)/amines to nitriles. mdpi.com | High atom economy; potential for recyclable catalysts. |
| Continuous Flow Synthesis | Reaction occurs in a continuously flowing stream. durham.ac.uknih.gov | Enhanced safety, rapid reaction times, reduced waste, easier scale-up. |
| Enzymatic Synthesis | Use of biocatalysts like lipases. nih.gov | Mild reaction conditions, high selectivity, biodegradable catalysts. |
Exploration of Novel Reaction Spaces for this compound Transformations
The dual functionality of this compound opens up a vast and underexplored reaction space. The imidamide moiety can participate in a variety of transformations, while the chloro group serves as a versatile handle for nucleophilic substitution.
Recent advances in transition-metal catalysis can be applied to the imidamide scaffold for C-H activation and functionalization, enabling the construction of complex molecular architectures. researchgate.netthieme.de Moreover, amidines are known to participate in cycloaddition reactions, serving as key components in the synthesis of nitrogen-containing heterocycles. mdpi.com For example, detailed mechanistic studies have shown that amidines react with 1,2,3-triazines and 1,2,3,5-tetrazines through a stepwise addition/N₂ elimination/cyclization pathway to form pyrimidines and 1,3,5-triazines, respectively. nih.govacs.orgnih.gov Applying this chemistry to this compound could provide rapid access to libraries of functionalized pyrimidines.
The presence of the chlorine atom allows for further diversification. It can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups. nih.gov Additionally, the chemistry of halogenated amidines includes transformations into other reactive species, such as 3-halo-diazirines via the Graham reaction, which are themselves valuable synthetic intermediates. acs.orgwikipedia.org The exploration of these reaction pathways will be crucial in unlocking the full synthetic potential of this building block.
Design of Next-Generation Imidamide Scaffolds with Tunable Reactivity
The imidamide (or amidine) functional group is a key structural motif in many biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. nih.govderpharmachemica.comnih.gov this compound serves as an excellent starting point for the design of next-generation scaffolds with tunable reactivity and tailored biological activity.
By strategically modifying the core structure, new libraries of compounds can be generated. This can be achieved through:
N-Substitution: Functionalization of the imidamide nitrogen atoms to modulate basicity, lipophilicity, and hydrogen bonding capacity.
Displacement of the Chloride: Introduction of diverse functional groups through nucleophilic substitution to explore different chemical spaces and interactions with biological targets.
Research into novel imidamide derivatives has demonstrated their potential as inhibitors of enzymes such as Nitric Oxide Synthase (NOS), where the scaffold is designed to achieve isoform selectivity. nih.govresearchgate.net By analogy, derivatives of this compound could be designed and synthesized to target a wide range of enzymes or receptors. The concept of tunable reactivity is also critical in the design of covalent inhibitors, where modifying the electronic properties of a scaffold can fine-tune its reactivity towards a biological target. rsc.org The development of new imidazolyl-hydroxamic acid and amide-coupled naphthalene (B1677914) scaffolds as potential therapeutic agents further underscores the importance of scaffold design in medicinal chemistry. nih.govresearchgate.net
Applications in Advanced Chemical Manufacturing and Industrial Processes
The structural components of this compound suggest its utility as a key intermediate in advanced chemical manufacturing, particularly in the pharmaceutical and agrochemical industries. Its direct precursor, 3-chloropropionitrile, and the related compound N-sulfamyl-3-chloropropionamidine are crucial intermediates in the industrial synthesis of famotidine, a widely used H₂-receptor antagonist. wikipedia.orgprepchem.comgoogle.comgoogleapis.com This established pathway highlights the industrial relevance of the 3-chloropropyl core combined with a nitrogen-containing functional group.
Furthermore, the related precursor 3-chloropropionyl chloride is a versatile building block for a range of materials, including adhesives, pharmaceuticals, herbicides, and fungicides. nih.gov By extension, this compound could serve as a valuable synthon for the synthesis of azaheterocycles (e.g., imidazoles, pyrimidines, triazines), which form the core of countless active pharmaceutical ingredients and functional materials. mdpi.comresearchgate.net The adoption of continuous flow manufacturing processes for the production and subsequent transformation of this compound would represent a significant step forward, enabling safer, more efficient, and scalable industrial applications. flinders.edu.audoi.org
| Potential Application Area | Rationale / Connection | Key Building Block |
| Pharmaceuticals | Precursor to H₂-receptor antagonists like famotidine. wikipedia.orggoogle.com | 3-Chloropropionitrile / N-Sulfamyl-3-chloropropionamidine |
| Agrochemicals | Precursor 3-chloropropionyl chloride used for herbicides/fungicides. nih.gov | This compound as a synthon |
| Heterocycle Synthesis | Amidines are precursors to pyrimidines, triazines, etc. mdpi.comacs.org | This compound |
| Materials Science | Precursor 3-chloropropionyl chloride used in adhesives. nih.gov | This compound for polymer functionalization |
Computational-Assisted Discovery and Optimization of this compound Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of novel molecules and catalysts. acs.org For this compound, computational methods can provide profound insights and accelerate research and development.
Mechanistic studies, combining experimental and computational investigations, have been crucial in understanding the reactivity of amidines. For instance, density functional theory (DFT) calculations were used to confirm that the reaction of amidines with tetrazines proceeds via a stepwise pathway rather than a concerted Diels-Alder reaction. acs.orgnih.govresearchgate.net Similar computational approaches can be used to predict the reactivity of this compound in novel transformations, guiding experimental design and saving significant laboratory time and resources.
In the context of drug discovery and scaffold design, in silico tools are paramount. Molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and molecular dynamics simulations are routinely used to evaluate potential drug candidates. nih.govrsc.org These methods have been applied to amidine-based compounds to assess their potential as antimicrobial agents or enzyme inhibitors. nih.govresearchgate.net Applying these computational techniques to virtual libraries derived from the this compound scaffold can rapidly identify promising candidates for synthesis and biological evaluation, streamlining the discovery pipeline. Furthermore, computational modeling can aid in optimizing reaction conditions for sustainable synthesis by identifying lower-energy pathways and more efficient catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
